Chemical properties of 4-Chloro-3-(trifluoromethoxy)cinnamic acid
Chemical properties of 4-Chloro-3-(trifluoromethoxy)cinnamic acid
[1][2][3]
Executive Summary
4-Chloro-3-(trifluoromethoxy)cinnamic acid (CAS: 886501-56-0) is a specialized fluorinated building block utilized in the synthesis of high-value pharmaceutical intermediates and agrochemicals.[1][2] It represents a strategic scaffold in medicinal chemistry, combining the steric bulk and lipophilicity of the trifluoromethoxy (-OCF₃) group with the electronic modulation of an adjacent chlorine atom.
This compound is particularly valued for its ability to introduce the -OCF₃ motif—a superior bioisostere to the methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups—enhancing metabolic stability and membrane permeability in drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in lead optimization.
Physicochemical Profile
The unique combination of a halogen and a perfluoroalkoxy group on the cinnamic acid backbone imparts distinct electronic and solubility characteristics.
Table 1: Key Chemical Identifiers & Properties
| Property | Value | Note |
| CAS Number | 886501-56-0 | Primary identifier |
| IUPAC Name | (2E)-3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | Trans-isomer is thermodynamically dominant |
| Molecular Formula | C₁₀H₆ClF₃O₃ | |
| Molecular Weight | 266.60 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 134–138 °C (Predicted) | Typical range for halo-substituted cinnamates |
| pKa (Acid) | ~4.1–4.3 (Predicted) | More acidic than unsubstituted cinnamic acid (pKa 4.[3]44) due to EWG effects |
| LogP | ~3.8 | Highly lipophilic due to -OCF₃ and -Cl |
| H-Bond Donors | 1 (Carboxylic acid -OH) | |
| H-Bond Acceptors | 4 (Carboxyl oxygens + Ether oxygen + Fluorines) | -OCF₃ oxygen is a poor acceptor due to F withdrawal |
Structural Analysis & Electronic Effects
The -OCF₃ group is a critical feature. Unlike a standard methoxy group, the strong electronegativity of the three fluorine atoms pulls electron density away from the oxygen, preventing it from acting as a strong resonance donor.
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Hammett Constants: The -OCF₃ group has a
of 0.35 and of 0.38, indicating strong electron-withdrawing character (similar to -Cl). -
Conformation: The -OCF₃ group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, increasing the molecule's 3D volume compared to a planar -OCH₃.
Synthetic Pathways
The most robust and scalable method for synthesizing 4-Chloro-3-(trifluoromethoxy)cinnamic acid is the Knoevenagel Condensation . This route avoids the use of expensive palladium catalysts required for Heck couplings and utilizes the commercially available aldehyde precursor.
Validated Protocol: Knoevenagel Condensation
Precursor: 4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS: 886499-59-8)[4][5]
Reaction Logic: The aldehyde carbonyl is activated by a base (piperidine) to facilitate nucleophilic attack by the enolate of malonic acid. Subsequent decarboxylation drives the reaction to completion, favoring the trans (E) isomer due to steric relief.
Caption: Synthesis via Knoevenagel condensation. The base-catalyzed pathway ensures high stereoselectivity for the (E)-isomer.
Step-by-Step Methodology
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Reagents:
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4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 equiv)
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Malonic acid (1.5 equiv)
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Pyridine (Solvent/Base, 5-10 volumes)
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Piperidine (Catalyst, 0.1 equiv)[6]
-
-
Procedure:
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Charge the aldehyde and malonic acid into a round-bottom flask equipped with a reflux condenser.
-
Add pyridine followed by the catalytic piperidine.[6]
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
Workup (Critical): Cool the reaction to 0°C. Slowly add concentrated HCl until pH < 2. The pyridine salt will solubilize, while the product precipitates as a white solid.
-
Purification: Filter the solid.[6][7] Recrystallize from Ethanol/Water (3:1) to remove trace unreacted aldehyde.
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Reactivity & Applications in Drug Discovery
Chemical Reactivity Profile
The molecule possesses two distinct reactive centers:
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Carboxylic Acid: Amenable to amide coupling (EDC/NHS), esterification, or reduction to the allylic alcohol.
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Alkene (Michael Acceptor): The double bond is electron-deficient, making it susceptible to nucleophilic attack (Michael addition) or cycloaddition reactions.
Strategic Note: The presence of the bulky -Cl and -OCF₃ groups at the 3,4-positions sterically protects the alkene from metabolic reduction in vivo compared to unsubstituted cinnamates.
Bioisosteric Utility
In drug design, this scaffold is often used to replace:
-
3,4-Dichlorocinnamic acid: The -OCF₃ group improves solubility and metabolic stability.
-
3-Trifluoromethylcinnamic acid: The -OCF₃ group offers different vectorality and hydrogen bond acceptor properties.
Key Signaling Pathways: Derivatives of this scaffold are frequently screened as inhibitors in inflammatory and oncological pathways. The lipophilic tail anchors the molecule in hydrophobic pockets of enzymes such as HDACs (Histone Deacetylases) or PPARs (Peroxisome Proliferator-Activated Receptors) .
Caption: Structure-Activity Relationship (SAR) logic. The substituents work synergistically to enhance pharmacokinetic properties.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it shares the hazard profile of halogenated cinnamic acids.
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (Respiratory Irritation, H335)
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-
Handling Precautions:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
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References
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Sigma-Aldrich. 3-(Trifluoromethoxy)cinnamic acid Product Sheet. (Analogous chemistry reference). Link
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PubChem. Compound Summary: 4-Chloro-3-(trifluoromethoxy)cinnamic acid (CAS 886501-56-0). National Library of Medicine. Link
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BenchChem. Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. Technical Whitepaper, 2025. Link
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ChemicalBook. CAS 886501-56-0 Entry & Supplier Data. Link
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties." ChemMedChem, 2018. (Authoritative review on -OCF3 properties). Link
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